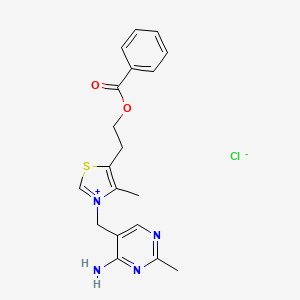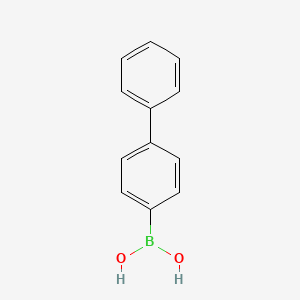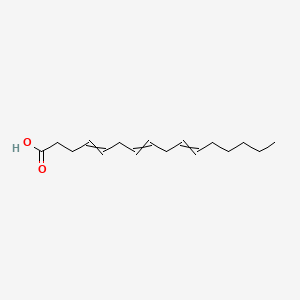
硫化硒
描述
Selenium sulfide is an inorganic compound with the chemical formula SeS₂. It appears as an orange-yellow to orange-red powder and is almost insoluble in water or organic solvents . Selenium sulfide is primarily known for its antifungal properties and is commonly used in medicinal shampoos to treat dandruff and seborrheic dermatitis .
Synthetic Routes and Reaction Conditions:
Reaction of Selenium Dioxide and Hydrogen Sulfide: Selenium dioxide reacts with hydrogen sulfide to form selenium sulfide.
Reaction of Selenium Dioxide and Ammonium Sulfide: Selenium dioxide can also react with ammonium sulfide in water, using natural polysaccharides like arabinogalactan and starch as stabilizers.
Industrial Production Methods:
Sodium Sulfide and Selenium Dioxide: Industrially, selenium sulfide is produced by reacting selenium dioxide with sodium sulfide in the presence of glacial acetic acid.
Types of Reactions:
Oxidation: Selenium sulfide can undergo oxidation to form selenium dioxide and sulfur dioxide.
Reduction: It can be reduced back to elemental selenium and sulfur.
Substitution: Selenium sulfide can react with halogens to form selenium halides and sulfur halides.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and permanganate can oxidize selenium sulfide.
Reducing Agents: Hydrogen sulfide can reduce selenium dioxide to selenium sulfide.
Major Products Formed:
Oxidation: Selenium dioxide (SeO₂) and sulfur dioxide (SO₂).
Reduction: Elemental selenium (Se) and sulfur (S).
Substitution: Selenium halides (e.g., selenium tetrachloride) and sulfur halides.
科学研究应用
Selenium sulfide has a wide range of applications in various fields:
作用机制
Target of Action
Selenium sulfide primarily targets the cells of the epidermis and follicular epithelium . It is highly active in inhibiting the growth of P. ovale, a yeast-like fungus that is part of the normal flora of the scalp .
Mode of Action
Selenium sulfide acts as an antifungal agent and a cytostatic agent, slowing the growth of hyperproliferative cells in conditions like seborrhea . It may act by an antimitotic action, resulting in a reduction in the turnover of epidermal cells . It also has local irritant, antibacterial, and mild antifungal activity, which may contribute to its effectiveness .
Biochemical Pathways
It is known that selenium is transformed by diverse bacteria following several basic strategies which include satisfying a trace element requirement for bacterial synthetic machinery (assimilatory metabolism), cellular energy production coupled to oxidation/reduction reactions (dissimilatory metabolism), and detoxification processes .
Pharmacokinetics
Percutaneous absorption may occur following topical application to damaged skin .
Result of Action
The result of selenium sulfide’s action is the reduction of symptoms associated with conditions like dandruff and seborrheic dermatitis of the scalp . It slows the growth of both hyperproliferative and normal cells in these conditions . It is also effective against tinea versicolor, a fungal infection caused by Malassezia furfur .
Action Environment
Environmental factors can influence the action, efficacy, and stability of selenium sulfide. For instance, selenium is an emerging anthropogenic contaminant released to the environment . Its release into the environment has raised concern about its bioaccumulation, toxicity, and potential to cause serious damages to aquatic and terrestrial ecosystems . Therefore, the environmental presence and form of selenium can potentially influence the action and effectiveness of selenium sulfide.
生化分析
Biochemical Properties
Selenium sulfide plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins. It is known to interact with selenoproteins, which contain selenium in the form of selenocysteine. These interactions are essential for the catalytic functions of these proteins. Selenium sulfide can also inhibit the activity of certain enzymes, such as those involved in the synthesis of DNA, by interfering with the incorporation of thymidine . This inhibition is believed to be due to the compound’s ability to disrupt the enzyme’s active site, thereby preventing the enzyme from catalyzing its reaction.
Cellular Effects
Selenium sulfide affects various types of cells and cellular processes. In dermal epithelial cells, it has been shown to decrease the rate of DNA synthesis by reducing the incorporation of thymidine . This reduction in DNA synthesis can lead to a decrease in cell proliferation, which is beneficial in conditions like dandruff and seborrheic dermatitis where there is excessive cell turnover. Additionally, selenium sulfide can influence cell signaling pathways, particularly those involved in oxidative stress responses. By modulating these pathways, selenium sulfide can help protect cells from oxidative damage.
相似化合物的比较
Selenium Dioxide (SeO₂): Used as an oxidizing agent and in the production of selenious acid.
Selenium Disulfide (Se₂S₂): Similar to selenium sulfide but with different stoichiometry and used in similar applications.
Selenious Acid (H₂SeO₃): Used in the synthesis of other selenium compounds and as a reagent in analytical chemistry.
Uniqueness of Selenium Sulfide:
Antifungal Properties: Selenium sulfide is particularly effective against fungi, making it a preferred choice in medicinal shampoos.
Cytostatic Action: Its ability to slow down cell turnover is unique among selenium compounds, providing specific benefits in treating skin conditions.
Selenium sulfide stands out due to its multifaceted applications in medicine, industry, and scientific research, making it a compound of significant interest.
属性
InChI |
InChI=1S/SSe/c1-2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDTVPHHDGRGAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Se] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
SSe | |
| Record name | SELENIUM SULFIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21006 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021265 | |
| Record name | Selenium sulfide (SeS) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Selenium sulfide appears as orange-yellow tablets or powder. Has a faint odor. (NTP, 1992), Orange-yellow solid with a faint odor; [CAMEO], Solid | |
| Record name | SELENIUM SULFIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21006 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Selenium sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7018 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Selenium Sulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015106 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
Decomposes at 244-246 °F (NTP, 1992), Decomposes at 118-119 °C | |
| Record name | SELENIUM SULFIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21006 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SELENIUM SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/679 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Insoluble in water, ether | |
| Record name | SELENIUM SULFIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21006 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SELENIUM SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/679 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
3.056 at 32 °F (NTP, 1992) - Denser than water; will sink, 3.056 at 0 °C | |
| Record name | SELENIUM SULFIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21006 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SELENIUM SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/679 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Orange-yellow tablets or powder, Bright-orange powder | |
CAS No. |
7446-34-6, 56093-45-9 | |
| Record name | SELENIUM SULFIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21006 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Selenium sulfide (SeS) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7446-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Selenium sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selenium sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056093459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selenium sulfide (SeS) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SELENIUM SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/679 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Selenium Sulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015106 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
231.9 °F (NTP, 1992), 100 °C | |
| Record name | SELENIUM SULFIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21006 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Selenium Sulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015106 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
A: While the exact mechanism of action remains unclear, research suggests that selenium sulfide primarily acts as a cytostatic agent, reducing epidermal turnover. [] This means it slows down the rate of cell division and growth in the skin, reducing excessive scaling associated with dandruff. Studies also indicate its sporicidal activity against fungi like Malassezia furfur, a common contributor to dandruff. [, ] Selenium sulfide may also exert its effects by inactivating sulfhydryl groups in fungal cells, similar to arsenic, disrupting vital cellular processes. []
A: Yes, studies show that selenium sulfide diminishes the labeling index of the epidermis and the upper part of the external root sheath of hair follicles, indicating reduced cell proliferation in these areas. []
A: Recent research has found that selenium sulfide can suppress the C-MET/STAT3 signaling pathway in hepatocellular carcinoma cells. This suppression was linked to increased mitochondrial apoptosis and reduced resistance to cell death. []
A: Yes, ⁷⁷Se NMR spectroscopy has been used to study the structure and fluxional behavior of cyclic selenium sulfide molecules like Se5S2. The analysis of coupling constants and chemical shifts provides insights into the ring structure and dynamic exchange processes. []
A: Selenium sulfide's stability can be influenced by the formulation. Research indicates that incorporating specific excipients like alkylpolyglycosides and anionic cellulose derivatives can enhance its stability in shampoo formulations. []
ANone: This information is not available within the provided research papers.
ANone: This information is not available within the provided research papers.
A: As mentioned earlier, the stability of selenium sulfide in formulations can be enhanced by using specific excipients. [] Research also highlights the importance of particle size and shape for the delivery of selenium sulfide from shampoo formulations, influencing its efficacy against dandruff. []
A: Yes, studies demonstrate that selenium is absorbed percutaneously after topical application of selenium sulfide lotion. [, ]
A: Following topical application and absorption, selenium is primarily excreted in the urine. [, ] The duration of excretion can extend for at least a week after a single application.
A: Research suggests that repeated applications of selenium sulfide can lead to a significant increase in urinary selenium levels compared to baseline levels. []
A: Several studies have investigated selenium sulfide as an adjunctive treatment for tinea capitis in conjunction with oral antifungals. One study found that a 1% selenium sulfide shampoo, used twice weekly alongside oral griseofulvin, effectively eliminated viable fungal spores and achieved mycological cure in 90.9% of children with tinea capitis after 8 weeks. [] Another study demonstrated that both 1% and 2.5% selenium sulfide preparations were superior to a non-medicated shampoo in reducing the time required to eliminate viable spores in children with Trichophyton tonsurans infections. []
A: Research supports the use of selenium sulfide in managing seborrheic dermatitis. One study found that a 2.5% selenium sulfide shampoo applied every three days for four weeks significantly reduced dandruff scores and improved symptoms like itching and oiliness in patients with moderate dandruff. [] Another study indicated that a 1% selenium sulfide ointment was effective in treating seborrheic dermatitis on areas other than the scalp in 73% of cases. []
ANone: This information is not specifically addressed in the provided research papers.
A: While generally considered safe for topical use, selenium sulfide can cause adverse effects, primarily skin irritation. [, ] One study reported that 25% of patients treated with a 2.5% selenium sulfide shampoo experienced adverse reactions, with one case leading to treatment discontinuation due to severe irritation. [, ] Long-term or excessive use has been linked to hair discoloration, which typically resolves after discontinuing the product. [, , ] A case report documented a woman who developed metallic taste, garlicky breath, tremor, and lethargy after shampooing with selenium sulfide three times weekly for several months. [] This case highlights the potential for systemic toxicity with prolonged and frequent use.
ANone: This information is not available within the provided research papers.
A: Atomic absorption spectroscopy (AAS), particularly with hydride generation and carbon rod atomization, has been used to measure selenium levels in urine samples from individuals treated with selenium sulfide. [] Fluorometric analysis has also been employed to measure urinary selenium levels. []
A: Atomic fluorescence spectrometry (AFS) has been successfully used to determine selenium content in selenium sulfide lotions. [] This method involves wet digestion of the sample using HClO4-HNO3 followed by analysis using AFS.
ANone: This information is not extensively addressed in the provided research papers.
A: While not extensively detailed, one study employing atomic absorption spectroscopy to measure selenium in urine samples mentioned using the method of standard additions to ensure accurate results, particularly due to significant matrix effects observed during analysis. []
ANone: This information is not directly addressed in the provided research papers.
ANone: This information is not available within the provided research papers.
ANone: This information is not available within the provided research papers.
ANone: This information is not available within the provided research papers.
ANone: This information is not extensively covered in the provided research papers.
ANone: Yes, several alternatives to selenium sulfide exist for treating dandruff and fungal infections. Some commonly used options include:
ANone: This information is not available within the provided research papers.
ANone: This information is not available within the provided research papers.
A: While most research focuses on selenium sulfide's dermatological applications, one study explored its potential as an anti-cancer agent for hepatocellular carcinoma. [] This research highlights the possibility of repurposing selenium sulfide for other therapeutic areas. Additionally, the use of advanced analytical techniques like NMR spectroscopy and atomic absorption spectroscopy for characterizing selenium sulfide and studying its pharmacokinetics demonstrates the importance of cross-disciplinary collaborations in advancing our understanding of this compound. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


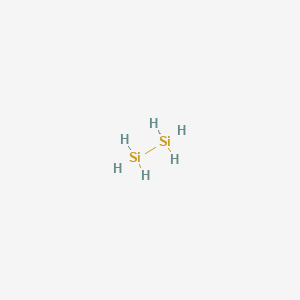

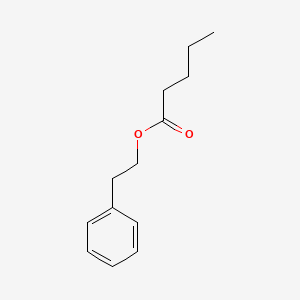
![4-[4-(2,4-dihydroxy-6-propylbenzoyl)oxy-2-hydroxy-6-propylbenzoyl]oxy-2-hydroxy-6-pentylbenzoic acid](/img/structure/B1205496.png)
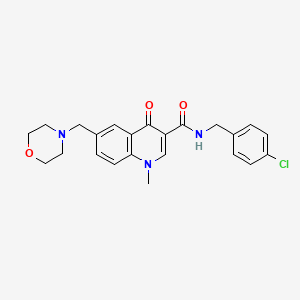


![N-methyl-N-[5-(2-pyridinyl)-1,3,4-thiadiazol-2-yl]-3-oxolanecarboxamide](/img/structure/B1205503.png)

![3-[3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl]-7-methoxy-1H-quinolin-2-one](/img/structure/B1205506.png)
![2-{5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}phenol](/img/structure/B1205508.png)
